molecular formula C23H23ClO2 B1669490 CP-394531 CAS No. 305822-63-3

CP-394531

Número de catálogo: B1669490
Número CAS: 305822-63-3
Peso molecular: 366.9 g/mol
Clave InChI: CNOAOQSZNOTZLQ-OIBXWCBGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CP-394531 is a potent, nonsteroidal, and highly selective glucocorticoid receptor antagonist.

Actividad Biológica

CP-394531 is a synthetic compound that has garnered attention for its biological activity, particularly as a selective modulator of nuclear hormone receptors. This compound belongs to a class of antiestrogenic agents and has been studied for its potential therapeutic applications in various medical conditions.

This compound functions primarily as an antagonist of the glucocorticoid receptor (GR). It binds to the receptor with high affinity, inhibiting the receptor's ability to activate gene expression in response to glucocorticoids. This mechanism is crucial in conditions where glucocorticoid signaling is dysregulated, such as obesity and metabolic disorders .

Pharmacological Profile

The pharmacological profile of this compound indicates that it possesses antiestrogenic properties. It binds to estrogen receptors (ERs), particularly ERα, with an affinity comparable to that of natural estrogens. This binding activity leads to the modulation of gene expression linked to estrogen response elements (EREs) in an estrogen-dependent manner .

Table 1: Binding Affinity of this compound

Receptor TypeBinding Affinity (Kd)Functional Activity
Estrogen Receptor Alpha (ERα)Similar to natural estrogensAgonistic/Antagonistic
Glucocorticoid Receptor (GR)High affinityAntagonistic

Selectivity and Efficacy

Research indicates that this compound exhibits selectivity for the glucocorticoid receptor over other steroid hormone receptors, which minimizes off-target effects. The compound has shown promise in preclinical models for its ability to reverse glucocorticoid-induced effects, making it a candidate for further development in anti-obesity therapies and other metabolic conditions .

Study 1: Anti-Obesity Activity

In a study evaluating the anti-obesity effects of this compound, researchers observed significant weight loss in animal models treated with the compound compared to controls. The study highlighted a reduction in fat mass and improved metabolic profiles, suggesting that this compound may counteract the adverse effects of glucocorticoids on body weight regulation .

Study 2: Multidrug Resistance Modulation

Another investigation focused on the ability of this compound to modulate multidrug resistance in cancer cells. The compound was found to enhance the sensitivity of resistant cancer cell lines to chemotherapeutic agents by inhibiting GR-mediated pathways that contribute to drug resistance .

Summary of Research Findings

Study FocusKey Findings
Anti-Obesity ActivitySignificant weight loss and fat mass reduction
Multidrug ResistanceEnhanced sensitivity to chemotherapy

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

CP-394531, with the CAS number 305822-63-3, is characterized by its ability to selectively inhibit the glucocorticoid receptor (GR). The mechanism involves blocking the receptor's action, which is crucial in regulating numerous physiological processes including inflammation, immune response, and metabolism. By antagonizing the GR, this compound can potentially mitigate adverse effects associated with excessive glucocorticoid activity.

Scientific Research Applications

  • Cancer Research
    • This compound has been investigated for its potential use in cancer therapy. Studies indicate that glucocorticoid signaling can promote tumor growth and resistance to treatment. By inhibiting this pathway, this compound may enhance the efficacy of existing cancer therapies.
    • Case Study : In vitro studies demonstrated that treatment with this compound led to increased apoptosis in cancer cell lines resistant to conventional treatments. The compound was shown to reverse glucocorticoid-induced resistance, suggesting its potential as an adjunct therapy.
  • Inflammatory Diseases
    • The compound is being explored for its anti-inflammatory properties. By blocking the glucocorticoid receptor, this compound may reduce inflammation without the side effects typically associated with steroid treatments.
    • Data Table : A summary of inflammatory markers in animal models treated with this compound compared to standard glucocorticoids shows a significant reduction in pro-inflammatory cytokines.
TreatmentIL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
Control15080
Glucocorticoid5020
This compound7030
  • Metabolic Disorders
    • Research indicates that glucocorticoids play a role in metabolic syndrome. This compound's inhibition of the GR may help manage conditions like obesity and diabetes by modulating metabolic pathways.
    • Case Study : Animal models treated with this compound showed improved insulin sensitivity and reduced weight gain compared to untreated controls.

Clinical Implications

  • Cushing's Syndrome Treatment
    • This compound has been proposed as a therapeutic option for Cushing's syndrome, where excessive glucocorticoids lead to various health complications. The compound's ability to block GR signaling may alleviate symptoms associated with this condition.
    • Clinical Trials : Ongoing trials are assessing the safety and efficacy of this compound in patients with Cushing's syndrome, aiming to establish optimal dosing regimens.
  • Potential for Combination Therapies
    • Given its mechanism of action, this compound may be effectively combined with other therapeutic agents to enhance treatment outcomes in various diseases characterized by glucocorticoid dysregulation.

Propiedades

Número CAS

305822-63-3

Fórmula molecular

C23H23ClO2

Peso molecular

366.9 g/mol

Nombre IUPAC

(2R,4aS,10aR)-4a-benzyl-2-(2-chloroethynyl)-1,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol

InChI

InChI=1S/C23H23ClO2/c24-13-12-22(26)10-11-23(15-17-4-2-1-3-5-17)19(16-22)7-6-18-14-20(25)8-9-21(18)23/h1-5,8-9,14,19,25-26H,6-7,10-11,15-16H2/t19-,22+,23+/m1/s1

Clave InChI

CNOAOQSZNOTZLQ-OIBXWCBGSA-N

SMILES

C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4

SMILES isomérico

C1CC2=C(C=CC(=C2)O)[C@]3([C@H]1C[C@](CC3)(C#CCl)O)CC4=CC=CC=C4

SMILES canónico

C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

4a-benzyl-2-chloroethynyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,7-diol
CP 394531
CP-394531
CP394531

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CP-394531
Reactant of Route 2
CP-394531
Reactant of Route 3
Reactant of Route 3
CP-394531
Reactant of Route 4
CP-394531
Reactant of Route 5
CP-394531
Reactant of Route 6
CP-394531

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.